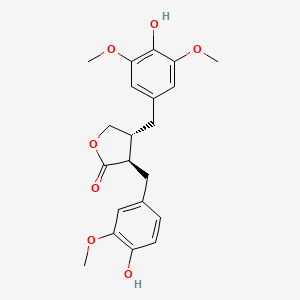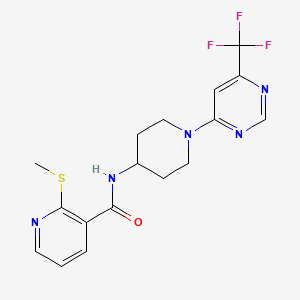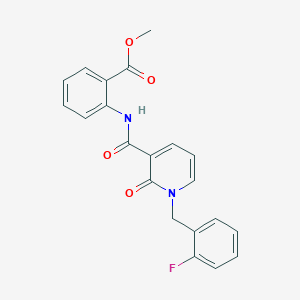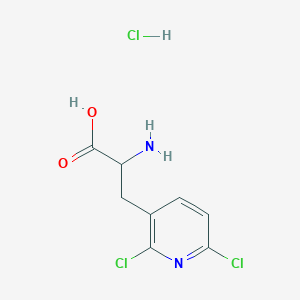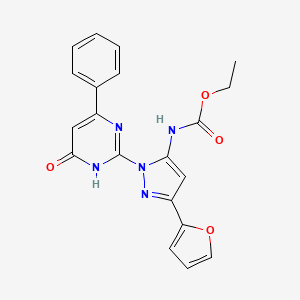![molecular formula C23H14ClF3N2OS B2486738 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 338408-10-9](/img/structure/B2486738.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their potential bioactive properties, including antimicrobial, anticancer, and other pharmacological activities. These compounds often feature a thiazole core, a common motif in medicinal chemistry due to its versatility and biological relevance.
Synthesis Analysis
Synthesis of thiazole derivatives typically involves the cyclization of thioamide compounds with halogenated precursors. The process can vary depending on the desired substituents on the thiazole ring. For instance, compounds with similar structures have been synthesized from acetic acid derivatives and benzoyl chlorides, indicating a multi-step synthesis involving condensation and cyclization reactions (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods like NMR and X-ray crystallography. These techniques reveal the planarity of the thiazole ring and its substituents' orientation, which is crucial for understanding the compound's reactivity and interaction with biological targets. X-ray diffraction studies have confirmed the structures of similar compounds, demonstrating their geometric configurations and intermolecular interactions (Demir et al., 2016).
Chemical Reactions and Properties
Thiazole derivatives engage in various chemical reactions, including substitutions and additions, depending on the functional groups present. These reactions are essential for further modifying the compound's structure to enhance its biological activity or alter its physical properties.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are significantly influenced by the molecular structure. For instance, the introduction of chloro and trifluoromethyl groups can affect the compound's hydrophobicity and solubility in organic solvents. The crystalline structure, determined through X-ray crystallography, provides insights into the compound's stability and potential for forming solid-state materials with desired properties (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds similar to 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide have shown significant anticancer activity. For instance, derivatives of N-phenylbenzamide have been synthesized and evaluated for their effectiveness against various cancer cell lines, demonstrating moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, other thiazole-5-carboxamide derivatives have been created and tested for their anticancer properties against multiple cell lines, with some showing high activity levels (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016).
Antimicrobial Activity
Several studies have synthesized thiazole derivatives and tested them for antimicrobial properties. For example, a study on thiazole derivatives showed substantial antimicrobial activity against various bacterial and fungal species, including Gram-positive and Gram-negative bacteria (Chawla, 2016). Similarly, other researchers have developed thiazole compounds with significant antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical studies have been conducted on similar compounds to understand their biological activities and interactions at a molecular level. These studies include analysis of the compound's interaction with different proteins, as well as investigations into its stability and reactivity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020). Such research provides valuable insights into the potential therapeutic applications of these compounds.
Anti-inflammatory and Analgesic Properties
Research into thiazole derivatives has also indicated their potential as anti-inflammatory and analgesic agents. For instance, a study involving the synthesis of benzothiazole derivatives showed that these compounds had significant anti-inflammation and analgesic properties when compared with reference drugs in animal models (Kumar & Singh, 2020).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors .
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2OS/c24-18-10-8-14(9-11-18)20-13-31-22(29-20)16-6-4-15(5-7-16)21(30)28-19-3-1-2-17(12-19)23(25,26)27/h1-13H,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFFQMHYNDGGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

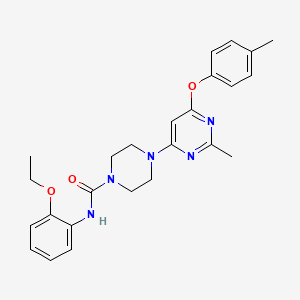

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
